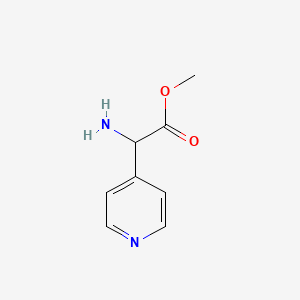

Methyl 2-amino-2-(pyridin-4-yl)acetate

Description

Methyl 2-amino-2-(pyridin-4-yl)acetate is a chiral α-amino ester featuring a pyridin-4-yl substituent. This compound serves as a versatile building block in medicinal chemistry, particularly for synthesizing peptidomimetics and heterocyclic derivatives. Its synthesis typically involves esterification or transesterification reactions. For instance, 2-(pyridin-4-yl)acetic acid, a related compound, is synthesized via hydrolysis of its methyl ester precursor with a 31% yield under basic conditions . Key spectral data include a $ ^1H $ NMR (D$ _2$O) δ 3.79 (2H, d) and an ESI-MS m/z 138.0 [M+H]$ ^+ $, confirming its structural identity . The pyridine ring enhances solubility in polar solvents and participates in hydrogen bonding, influencing its reactivity in subsequent transformations.

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

methyl 2-amino-2-pyridin-4-ylacetate |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)7(9)6-2-4-10-5-3-6/h2-5,7H,9H2,1H3 |

InChI Key |

MUTQTHFYLLEJCS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC=NC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-(pyridin-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with glycine methyl ester in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in a solvent like methanol under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(pyridin-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Methyl 2-amino-2-(pyridin-4-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(pyridin-4-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural Analogues with Aromatic/ Heteroaromatic Substitutions

- Key Observations :

- Pyridin-4-yl substituents (as in the target compound) exhibit superior hydrogen-bonding capacity compared to phenyl or 2-pyridyl analogues, enhancing interactions in biological targets .

- Electron-withdrawing groups (e.g., Cl in AS104531) increase stability but reduce nucleophilicity at the α-carbon .

Ester Group Variations

- Key Observations :

- Methyl esters (e.g., target compound) hydrolyze faster than ethyl esters, impacting prodrug design .

- Crystallographic studies of ethyl analogues (e.g., Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]-sulfanyl}acetate) reveal planar pyrimidine rings and S–C bond lengths of 1.74 Å, influencing solid-state packing .

Commercial Availability and Cost

Biological Activity

Methyl 2-amino-2-(pyridin-4-yl)acetate is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is a derivative of pyridine, which is known for its diverse biological properties. The presence of the amino group and the pyridine ring suggests potential interactions with various biological targets, including neurotransmitter receptors and enzymes.

Antimicrobial Activity

Research indicates that compounds with a pyridine structure often exhibit significant antimicrobial properties. For instance, similar derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| 4-methyl-pyridin-2-amine | 0.0039 - 0.025 | S. aureus, E. coli |

| Other Pyridine Derivatives | Varies | Various bacterial strains |

Studies have reported Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for related compounds against pathogens like Staphylococcus aureus and Escherichia coli . The precise MIC for this compound remains to be determined.

Anti-inflammatory Effects

Pyridine derivatives are also noted for their anti-inflammatory properties. For example, compounds interacting with γ-aminobutyric acid (GABA) receptors may modulate neurotransmission pathways, potentially leading to reduced inflammation in the nervous system .

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

- Receptor Interaction : Similar compounds have been shown to interact with GABA receptors, influencing neurotransmission.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial resistance mechanisms.

- Cell Signaling Modulation : It could affect cellular signaling pathways that regulate gene expression and metabolic processes .

Case Studies

A notable study on related pyridine derivatives demonstrated their efficacy as antimicrobial agents in vivo. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that similar approaches could be applied to this compound .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely uncharacterized. However, related compounds often exhibit favorable lipophilicity, allowing them to penetrate cellular membranes efficiently . Understanding its absorption, distribution, metabolism, and excretion (ADME) will be crucial for future therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.